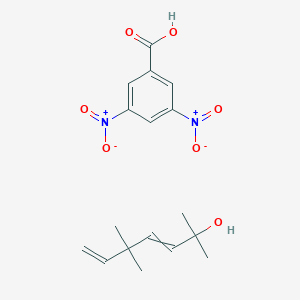
2,4-Dinitro-6-(trifluoromethyl)-N-(2,4,6-trifluorophenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitro-6-(trifluoromethyl)-N-(2,4,6-trifluorophenyl)aniline is a complex organic compound characterized by the presence of nitro groups, trifluoromethyl groups, and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-6-(trifluoromethyl)-N-(2,4,6-trifluorophenyl)aniline typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of nitro groups to the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Trifluoromethylation: Introduction of trifluoromethyl groups using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amination: Formation of the aniline moiety through reactions such as the reduction of nitro groups to amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of nitro groups to amines using reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at positions ortho or para to the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a precursor in the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Medicine
Exploration of its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
Use in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,4-Dinitro-6-(trifluoromethyl)-N-(2,4,6-trifluorophenyl)aniline would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding and activity. The presence of nitro and trifluoromethyl groups could enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitroaniline: Similar structure but lacks trifluoromethyl groups.
Trifluoromethylaniline: Contains trifluoromethyl groups but lacks nitro groups.
2,4,6-Trinitroaniline: Contains additional nitro groups.
Uniqueness
The combination of nitro and trifluoromethyl groups in 2,4-Dinitro-6-(trifluoromethyl)-N-(2,4,6-trifluorophenyl)aniline makes it unique, potentially offering distinct reactivity and applications compared to its analogs.
Propriétés
Numéro CAS |
62902-32-3 |
|---|---|
Formule moléculaire |
C13H5F6N3O4 |
Poids moléculaire |
381.19 g/mol |
Nom IUPAC |
2,4-dinitro-6-(trifluoromethyl)-N-(2,4,6-trifluorophenyl)aniline |
InChI |
InChI=1S/C13H5F6N3O4/c14-5-1-8(15)12(9(16)2-5)20-11-7(13(17,18)19)3-6(21(23)24)4-10(11)22(25)26/h1-4,20H |
Clé InChI |
HSOHEGFGDLSMSL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)(F)F)NC2=C(C=C(C=C2F)F)F)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


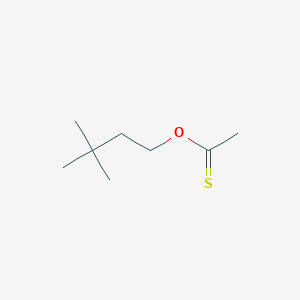

![3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid](/img/structure/B14504939.png)
![1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B14504941.png)
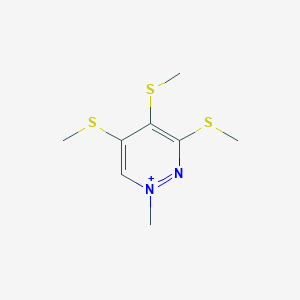
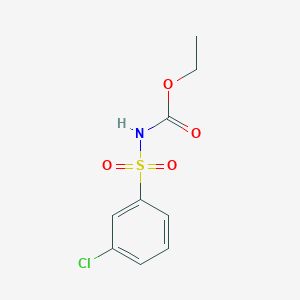

![Trimethoxy[3-(2-methylphenyl)propyl]silane](/img/structure/B14504968.png)
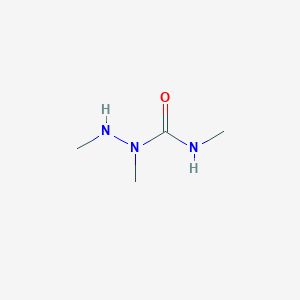
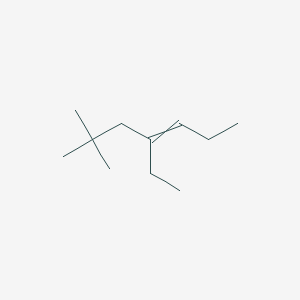

![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14504979.png)
![N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide](/img/structure/B14504987.png)
